3-(5-Fluoropyrimidin-2-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(5-Fluoropyrimidin-2-yl)propanoic acid” is a chemical compound with the CAS Number: 1935478-40-2 . It has a molecular weight of 170.14 and its linear formula is C7H7FN2O2 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H7FN2O2/c8-5-3-9-6(10-4-5)1-2-7(11)12/h3-4H,1-2H2,(H,11,12) .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a high GI absorption and is BBB permeant . Its water solubility is calculated to be 12.6 mg/ml .科学的研究の応用
Targeted Cancer Therapies and Mechanisms
Mechanism of Action and Clinical Applications : Fluoropyrimidines, including compounds like 5-fluorouracil (5-FU), are cornerstone treatments for various cancers, particularly colorectal cancer. These agents work primarily by inhibiting thymidylate synthase (TS), a critical enzyme in DNA synthesis, showcasing their role in chemotherapy regimens due to their cytotoxic effects on rapidly dividing cancer cells. Raltitrexed, a related compound, offers a direct and selective inhibition of TS, highlighting the evolving strategies to enhance therapeutic efficacy and manage cardiotoxicity associated with fluoropyrimidine treatment in patients with significant cardiac disease histories or fluoropyrimidine-induced cardiotoxicity (Avallone et al., 2014).
Pharmacogenetics and Patient Selection : The metabolism of fluoropyrimidines involves complex biotransformation, where enzymes like dihydropyrimidine dehydrogenase (DPD) play a crucial role. Variations in the DPD gene can significantly affect treatment outcomes and toxicity profiles, underscoring the importance of pharmacogenetic testing to personalize therapy and enhance safety. Such approaches aim to identify patients at risk of severe toxicities and adjust treatments accordingly, exemplifying the shift towards precision medicine in cancer care (Del Re et al., 2017).
Emerging Therapeutic Roles and Safety Profiles
Novel Combinations and Safety Considerations : Research continues to explore novel combinations of fluoropyrimidines with other chemotherapeutic agents to optimize cancer treatment protocols. This includes investigating the safety and efficacy profiles of these combinations in clinical practice, aiming to improve patient outcomes while managing the adverse effects associated with treatment. Such studies contribute to a deeper understanding of how to leverage fluoropyrimidines more effectively in therapeutic regimens, offering a glimpse into future advancements in cancer therapy (Mikhail et al., 2010).
Cardiotoxicity and Management Strategies : The cardiotoxic effects of fluoropyrimidines, including 5-FU, pose significant clinical challenges. Recent reviews emphasize the need for a better understanding of 5-FU cardiotoxicity to guide management strategies effectively. This includes the potential role of genetic testing to identify predisposed individuals and the use of antidotes like uridine triacetate for managing life-threatening toxicity, highlighting ongoing efforts to mitigate risks and improve the safety of fluoropyrimidine-based therapies (More et al., 2021).
Safety and Hazards
特性
IUPAC Name |
3-(5-fluoropyrimidin-2-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O2/c8-5-3-9-6(10-4-5)1-2-7(11)12/h3-4H,1-2H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZONJWPOXHZVNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CCC(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。